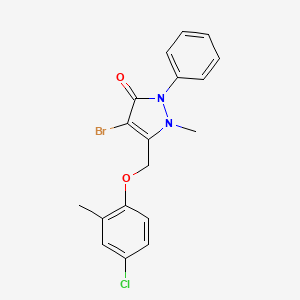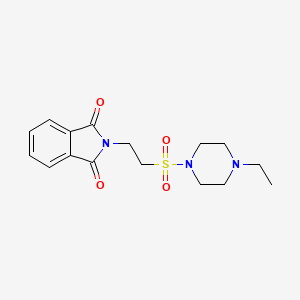
2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a heterocyclic derivative that is likely to possess biological activity due to its structural similarity to other sulfonyl-containing heterocycles. While the specific papers provided do not directly discuss this compound, they do provide insight into the general class of sulfonyl heterocycles and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonyl heterocycles has been reported in the literature. For instance, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones was prepared and found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2) . Another study describes the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible-light-promoted reaction, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione would include an isoindoline-1,3-dione core, which is a common feature in the compounds studied for their anti-inflammatory properties . The presence of a sulfonyl group is also significant, as it is a key functional group in many pharmacologically active compounds .
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-containing heterocycles can be diverse. In the context of the provided papers, these compounds have been shown to participate in reactions such as sulfonylation . The specific reactivity of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione would depend on the other functional groups present and their relative positions in the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione are not directly reported, related compounds have been synthesized and characterized. For example, the solubility, melting point, and stability of the synthesized sulfonyl heterocycles could be inferred based on similar compounds in the literature . These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and bioavailability.
Relevant Case Studies
The papers provided do not include case studies on the specific compound of interest. However, they do report on the biological activity of similar compounds. For instance, some 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have demonstrated activity in an animal model of inflammation, which suggests potential therapeutic applications for the compound class . Such case studies are valuable for understanding the potential uses of new compounds within this chemical space.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research has focused on synthesizing derivatives of isoindoline-1,3-dione and arylpiperazine compounds through various methods, including crystal structure analysis and density functional theory (DFT). These methods aim to determine the exact structure and potential applications of these compounds, such as antimicrobial activities (Ghabbour & Qabeel, 2016; Zhou et al., 2017).
- Molecular Docking Studies : These studies are used to predict the interaction between a molecule and a target protein, potentially leading to new drug discoveries. Such research has shown that isoindoline-1,3-dione derivatives can exhibit moderate antimicrobial activity (Ghabbour & Qabeel, 2016).
Antimicrobial and Antitumor Activity
- Antimicrobial Activity : Some studies have reported the synthesis of arylpiperazine derivatives with observed antimicrobial properties, indicating their potential use in medical applications to combat microbial infections (Zhou et al., 2017).
- Antitumor Activity : Arylpiperazine derivatives have also been found to possess antitumor activity, which could make them valuable in the development of new cancer treatments. The exact mechanisms of action and potential targets of these compounds in cancer cells are subjects of ongoing research (Zhou et al., 2017).
Green Chemistry and Catalysis
- Green Synthesis : Efforts have been made to develop greener and more sustainable methods for synthesizing isoindoline-1,3-dione derivatives. One such approach involves using water extracts of onion peel ash as a green catalyst, highlighting the push towards eco-friendly chemical synthesis (Journal et al., 2019).
Molecular Structure
- Crystal Structure Analysis : Detailed analysis of crystal structures provides insights into the molecular arrangement and potential interactions of these compounds, which is crucial for understanding their physical and chemical properties. This research is essential for applications ranging from material science to pharmaceuticals (Duru et al., 2018).
properties
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-17-7-9-18(10-8-17)24(22,23)12-11-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNODJJVKMLBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)
![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)
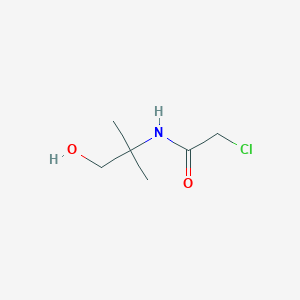
![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)
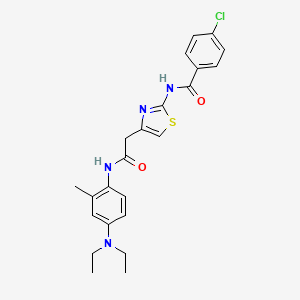
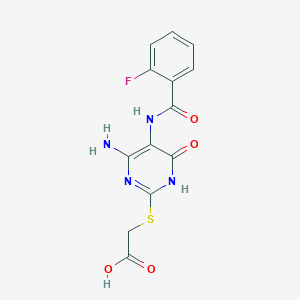
![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)
![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)
![[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2527689.png)
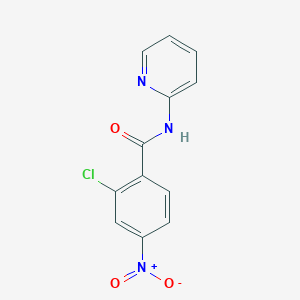
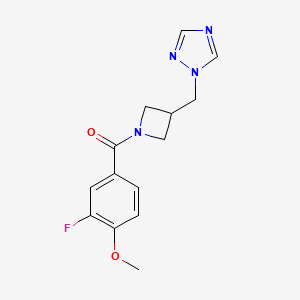
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)
